molecular formula C15H25BO2 B142132 (2,4,6-Triisopropylphenyl)boronic acid CAS No. 154549-38-9

(2,4,6-Triisopropylphenyl)boronic acid

Cat. No. B142132
M. Wt: 248.17 g/mol
InChI Key: FGFYEKLWZBTLEW-UHFFFAOYSA-N
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Description

“(2,4,6-Triisopropylphenyl)boronic acid” is a type of organoboron compound with the empirical formula C15H25BO2 . It is often used in palladium-catalyzed cross-coupling reactions in medical research .


Molecular Structure Analysis

The molecular weight of “(2,4,6-Triisopropylphenyl)boronic acid” is 248.17 . The molecular structure consists of a phenyl ring substituted with boronic acid and three isopropyl groups .


Chemical Reactions Analysis

“(2,4,6-Triisopropylphenyl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(2,4,6-Triisopropylphenyl)boronic acid” is a solid with a melting point of 167-172 °C . It has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Boronic Acid in Catalysis and Organic Chemistry

  • Catalytic Properties : Boronic acids, including variations like tris(pentafluorophenyl)borane, play a significant role in catalyzing various organic reactions. These reactions include hydrometallation, alkylations, and aldol-type reactions. The Lewis acid properties of boronic acid derivatives make them ideal for such applications (Erker, 2005).

  • Synthesis of Biaryls : Diarylpalladium complexes are formed through reactions involving (2,4,6-Triisopropylphenyl)boronic acid, which are useful in synthesizing unsymmetrical biaryls (Osakada et al., 2005).

Applications in Fluorescence and Sensing

  • Fluorescent Chemosensors : Boronic acids are essential in creating fluorescent chemosensors for detecting biological substances, including carbohydrates, dopamine, and various ions. These sensors utilize the unique interaction of boronic acid with diols to provide critical insights in medical diagnostics and biological research (Huang et al., 2012).

  • Charge Transfer in Pi-Conjugated Systems : In the field of organic electronics, boron-nitrogen-containing pi-conjugated compounds, such as those including (2,4,6-Triisopropylphenyl)borylene, have been synthesized. These compounds show varied charge transfer behaviors, important for the development of advanced materials and electronic devices (Proń et al., 2009).

Biomedical Applications

  • Boronic Acid in Biomedical Applications : Boronic acid polymers have been explored for various biomedical applications, including treatments for HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

  • Pharmaceutical Agents : Boronic acid compounds are significant in developing potent enzyme inhibitors and other pharmaceutical agents. Their unique structural features make them suitable candidates for therapeutic development (Yang et al., 2003).

Other Notable Applications

  • Organometallic Chemistry : The use of boronic acids in organometallic chemistry, particularly in the synthesis of complexes and activation of metallocenes, showcases their versatility in complex chemical processes (Focante et al., 2006).

  • Materials Science : In the domain of materials science, boronic acids are instrumental in the synthesis of luminescent materials, which has implications for organic electronics, photonics, and biomedical imaging (Sadu et al., 2017).

Safety And Hazards

“(2,4,6-Triisopropylphenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

“(2,4,6-Triisopropylphenyl)boronic acid” is a valuable reagent in organic synthesis and its use in the synthesis of complex molecular structures used in the treatment of various diseases, including cancer, is a promising area of research .

properties

IUPAC Name

[2,4,6-tri(propan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFYEKLWZBTLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569191
Record name [2,4,6-Tri(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Triisopropylphenyl)boronic acid

CAS RN

154549-38-9
Record name [2,4,6-Tri(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
EE Benson, AL Rheingold, CP Kubiak - Inorganic chemistry, 2010 - ACS Publications
The synthesis of tripbipy, a new substituted bipyridine ligand (6,6′-(2,4,6-triisopropylphenyl)-2,2′-bipyridine), and the syntheses, structures, and magnetic properties of the first …
Number of citations: 24 pubs.acs.org
T Stoerkler, T Pariat, AD Laurent… - European Journal of …, 2022 - Wiley Online Library
We describe various synthetic pathways to introduce sterically hindered substituents (mesityl, 2,4,6‐triisopropylphenyl, anthracene) to the proton donor side of excited‐state …
W Tang, AG Capacci, X Wei, W Li, A White… - Angewandte …, 2010 - Wiley Online Library
Since its discovery,[1] the Suzuki–Miyaura cross-coupling reaction has evolved into one of most powerful carbonÀ carbon bond-forming transformations and has shown increasing utility …
Number of citations: 217 onlinelibrary.wiley.com
SD Walker, TE Barder, JR Martinelli… - Angewandte …, 2004 - Wiley Online Library
Despite advances in the Suzuki–Miyaura cross-coupling process,[1] the need for an operationally simple and general system remains. The minimum criteria for an optimum system that …
Number of citations: 100 onlinelibrary.wiley.com
DH Ahn, H Lee, SW Kim, D Karthik, J Lee… - … applied materials & …, 2019 - ACS Publications
New highly efficient thermally activated delayed fluorescence (TADF) dopant materials (PXB-DI and PXB-mIC) for blue organic light-emitting diodes are reported. These materials were …
Number of citations: 74 pubs.acs.org
R Mamidala, C Kommuri, J Paulose… - … Process Research & …, 2022 - ACS Publications
A three-step synthesis of (S)-TRIP enabled by efficient Suzuki cross-coupling conditions using commercial starting materials was developed and demonstrated on a kilogram scale. …
Number of citations: 1 pubs.acs.org
S Ito, T Yoshitake, T Ishida - Molecules, 2022 - mdpi.com
A new ground triplet biradical 2′,4′,6′-triisopropylbiphenyl-3,5-diyl bis(tert-butyl nitroxide) (iPr 3 BPBN) was prepared and characterized by means of room-temperature ESR …
Number of citations: 1 www.mdpi.com
J Li, H Li, L Ma, Y Xu, Y Cui, J Wang, J Ren… - Small …, 2022 - Wiley Online Library
To obtain stable and planar molecular geometry in non‐fused electron acceptors, A4T‐25 and A4T‐26 are designed and synthesized by introducing the bulk 2,4,6‐triisopropylphenyl …
Number of citations: 17 onlinelibrary.wiley.com
GD Sharma, MA Reddy, K Ganesh, SP Singh… - RSC …, 2014 - pubs.rsc.org
Two simple D–A–D structured small molecules based on diketopyrrolopyrrole as central acceptor unit and different terminal units (indole and 2,4,6-triisopropylphenyl for CSDPP1 and …
Number of citations: 25 pubs.rsc.org
S Bugge, SJ Kaspersen, E Sundby, BH Hoff - Tetrahedron, 2012 - Elsevier
Three different routes have been investigated for the preparation of 6-aryl-N-(1-arylethyl)thienopyrimidin-4-amines. First the possibilities of selective Suzuki reactions on 6-bromo-4-…
Number of citations: 26 www.sciencedirect.com

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